9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane
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Overview
Description
9-Fluoro-3-oxa-7-azabicyclo[331]nonane is a bicyclic compound with a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
- tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of fluorine, oxygen, and nitrogen within the bicyclic structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H12FNO |
---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
9-fluoro-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H12FNO/c8-7-5-1-9-2-6(7)4-10-3-5/h5-7,9H,1-4H2 |
InChI Key |
XDYYTHQYDUKBMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2F)CN1 |
Origin of Product |
United States |
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